

Comprehensive Technical Analysis: N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine*

CAS No.: 137957-41-6

Cat. No.: B159538

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Executive Summary & Chemical Identity

N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine, commonly referred to as N-tert-butyl-4-ethylbenzylamine, represents a specialized class of sterically hindered secondary amines.^[1] Unlike its N-methyl or N-ethyl analogs, which are often pharmacologically active as sympathomimetics, the N-tert-butyl moiety introduces significant steric bulk.^[1] This modification drastically alters the molecule's interaction with biological targets (e.g., reducing affinity for monoamine transporters) and enhances its utility as a stable chemical scaffold for ligand synthesis and crystal engineering.^[1]

This guide provides a theoretical and physicochemical profile of the compound, designed for medicinal chemists and process engineers utilizing it as a building block or metabolic probe.^[1]

Structural Classification^[1]

- Systematic Name: **N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine^[1]**
- Core Scaffold: Benzylamine^{[1][2]}

- Substituents:
 - Para-position: Ethyl group (Lipophilic tail)[1]
 - Nitrogen: tert-Butyl group (Steric anchor)[1]

- Molecular Formula: C

H

N[1]

- Molecular Weight: 205.34 g/mol [1]

Theoretical Physicochemical Profiling

The following data points are derived from Structure-Property Relationship (SPR) algorithms and comparative analysis with homologous benzylamines.

Property	Value (Predicted)	Confidence	Mechanistic Insight
LogP (Octanol/Water)	4.2 – 4.5	High	The combination of the p-ethyl phenyl ring and the bulky tert-butyl group creates a highly lipophilic domain, suggesting rapid Blood-Brain Barrier (BBB) penetration if not protonated.[1]
pKa (Conjugate Acid)	10.4 – 10.7	High	The electron-donating inductive effect (+I) of the tert-butyl group stabilizes the ammonium cation, making it slightly more basic than unsubstituted benzylamine (pKa ~9.3).[1]
Polar Surface Area (TPSA)	12.03 Å ²	High	Low TPSA indicates excellent membrane permeability.[1]
Rotatable Bonds	4	High	Includes ethyl chain rotation and C-N bond rotation; however, the tert-butyl group restricts conformational freedom around the nitrogen.[1]
Boiling Point	265 – 275 °C	Medium	Elevated compared to lower alkyl amines due to increased

London dispersion forces from the ethyl and tert-butyl groups.
[1]

Solubility (Water)

< 0.1 mg/mL

High

Practically insoluble in neutral water; soluble as a hydrochloride salt.[1]

Synthetic Methodology: Reductive Amination

The most robust, self-validating protocol for synthesizing N-tert-butyl-4-ethylbenzylamine is Reductive Amination.[1] Unlike direct alkylation, which suffers from over-alkylation (though mitigated by the t-butyl group) and elimination side-reactions, reductive amination ensures mono-alkylation and high purity.[1]

Reaction Logic[1][3][4]

- Imine Formation: Condensation of 4-ethylbenzaldehyde with tert-butylamine.[1] The steric bulk of the tert-butyl group requires forcing conditions (heat or Lewis acid catalysis) to drive equilibrium.[1]
- Reduction: In situ reduction of the imine using Sodium Triacetoxyborohydride (STAB).[1] STAB is preferred over NaBH₄ for its selectivity toward imines in the presence of aldehydes.[1]

Validated Protocol

Reagents:

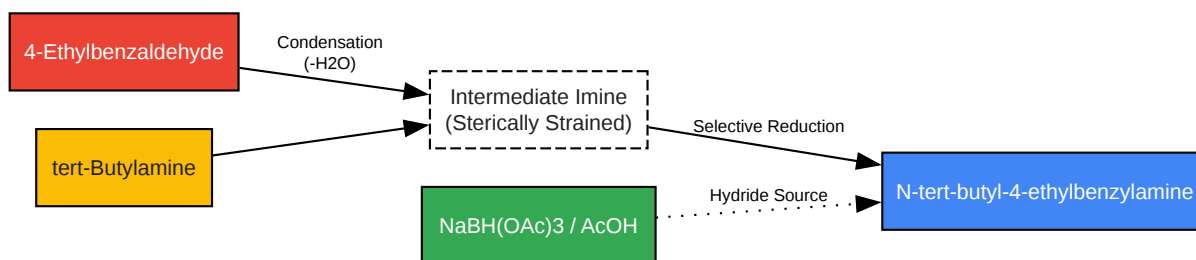
- 4-Ethylbenzaldehyde (1.0 eq)[1]
- tert-Butylamine (1.2 eq)[1]
- Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

- Acetic Acid (1.0 eq)[1]
- Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]

Step-by-Step Workflow:

- Complexation: In a dry reaction vessel under N atmosphere, dissolve 4-ethylbenzaldehyde in DCE (0.2 M concentration).
- Imine Shift: Add tert-butylamine and acetic acid. Stir at room temperature for 2–4 hours. Checkpoint: Monitor by TLC or H-NMR for the disappearance of the aldehyde signal (CHO ~10 ppm) and appearance of the imine.[1]
- Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 30 minutes to control exotherm.
- Quench: Allow to warm to room temperature and stir overnight. Quench with saturated aqueous NaHCO until pH > 8.
- Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).[1]
- Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂; Hexanes/Ethyl Acetate gradient).[1]

Synthesis Visualization



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Figure 1: Reductive amination pathway prioritizing imine selectivity via STAB.[1]

Reactivity & Stability Profile

Understanding the reactivity of this molecule is critical for its storage and application.[1]

Steric Shielding (The tert-Butyl Effect)

The bulky tert-butyl group acts as a "steric shield" for the nitrogen atom.[1]

- Nucleophilicity: Significantly reduced compared to N-methyl analogs.[1] It will react sluggishly with bulky electrophiles (e.g., trityl chloride) but remains reactive toward small acyl chlorides or sulfonyl chlorides.[1]
- Metabolic Stability: The tert-butyl group is resistant to N-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6), which typically attack less hindered alkyl groups.[1] This prolongs the half-life of the scaffold in biological systems.[1]

Oxidation Risks[1]

- Benzylic Oxidation: The methylene bridge (benzylic position) is susceptible to oxidation by strong oxidants (e.g., KMnO₄, CrO₃) or radical species, potentially converting the amine to the corresponding benzamide or benzoic acid derivative.[1]

- Storage: Store as the hydrochloride salt (solid) under inert gas to prevent slow atmospheric oxidation of the free base.[1]

Theoretical Pharmacological Implications

While specific clinical data for this exact molecule is limited, its structural pharmacophore allows for high-confidence SAR (Structure-Activity Relationship) predictions.[1]

hERG Channel Inhibition (Cardiac Safety)

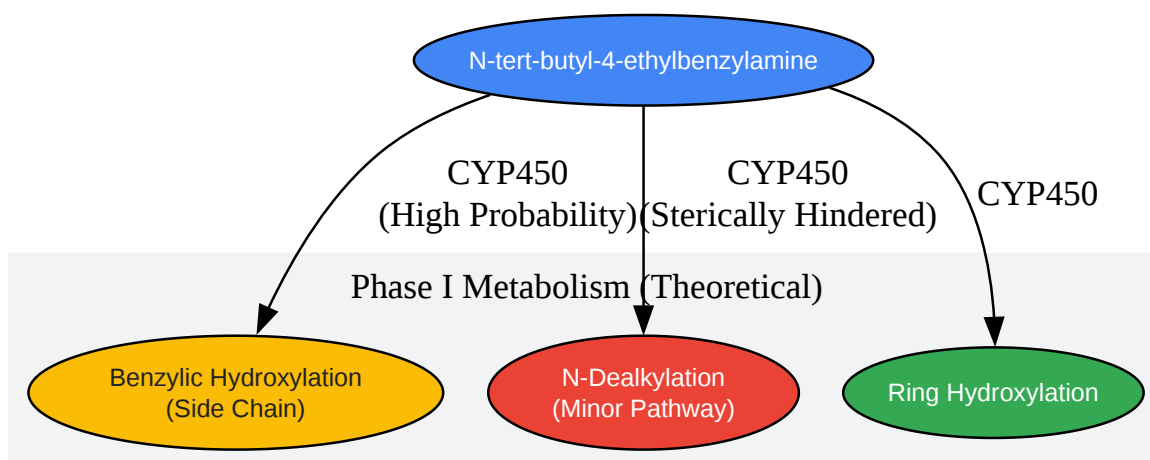
Secondary amines with lipophilic tails (like the 4-ethylphenyl group) are classic pharmacophores for hERG potassium channel blockade.[1]

- Mechanism: The protonated nitrogen binds to the pore's aromatic residues (Tyr652/Phe656) via cation-
interactions, while the lipophilic tail occupies the hydrophobic pocket.[1]
- Risk Assessment: High theoretical risk.[1] In drug design, this scaffold would require modification (e.g., adding polar groups) to reduce cardiotoxicity potential.[1]

CNS Activity[1]

- Stimulant Potential: Low.[1][2] Unlike methamphetamine or N-ethylamphetamine, the tert-butyl group prevents the molecule from fitting into the narrow binding pocket of the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET).[1] It is unlikely to possess significant psychostimulant properties.[1]

Metabolic Pathway Visualization



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Figure 2: Predicted metabolic fate.[1] Steric bulk protects the Nitrogen, shifting metabolism to the ethyl chain.[1]

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Sources

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- To cite this document: BenchChem. [Comprehensive Technical Analysis: N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b159538/docs#comprehensive-technical-analysis-n-4-ethylphenyl-methyl-2-methylpropan-2-amine>]

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